molecular formula C8H15NO2 B14065102 4-(Nitromethyl)hept-3-ene CAS No. 101024-80-0

4-(Nitromethyl)hept-3-ene

Cat. No.: B14065102
CAS No.: 101024-80-0
M. Wt: 157.21 g/mol
InChI Key: MYVVNCHUNIDEIB-UHFFFAOYSA-N
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Description

4-(Nitromethyl)hept-3-ene is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a nitromethyl group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nitromethyl)hept-3-ene can be achieved through several methods. One common approach involves the nitration of hept-3-ene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperature conditions to ensure the selective formation of the nitromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Nitromethyl)hept-3-ene undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: Reduction of the nitromethyl group can yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroalkenes and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

4-(Nitromethyl)hept-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitroalkene biochemistry and its effects on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Nitromethyl)hept-3-ene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhept-3-ene: Similar in structure but lacks the nitromethyl group.

    3-Heptene: A simpler alkene without the nitromethyl substitution.

    Nitroalkenes: Compounds with similar nitro functional groups but different alkene backbones.

Uniqueness

4-(Nitromethyl)hept-3-ene is unique due to the presence of both a nitromethyl group and a heptene chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

101024-80-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(nitromethyl)hept-3-ene

InChI

InChI=1S/C8H15NO2/c1-3-5-8(6-4-2)7-9(10)11/h5H,3-4,6-7H2,1-2H3

InChI Key

MYVVNCHUNIDEIB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)C[N+](=O)[O-]

Origin of Product

United States

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